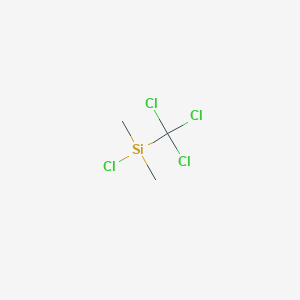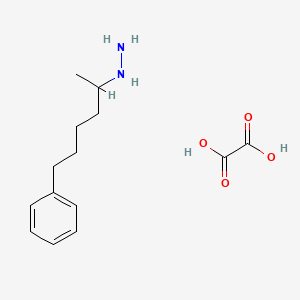
(1-Methyl-5-phenylpentyl)hydrazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-5-phenylpentyl)hydrazine oxalate is a chemical compound with the molecular formula C12H18N2O4 It is a derivative of hydrazine, characterized by the presence of a phenyl group and a methyl group attached to a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-5-phenylpentyl)hydrazine oxalate typically involves the reaction of (1-Methyl-5-phenylpentyl)hydrazine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The general reaction can be represented as: [ \text{(1-Methyl-5-phenylpentyl)hydrazine} + \text{Oxalic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-5-phenylpentyl)hydrazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1-Methyl-5-phenylpentyl)hydrazine oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-5-phenylpentyl)hydrazine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the inhibition or activation of specific pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- (1-Methyl-1-phenylpropyl)hydrazine oxalate
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
Comparison: (1-Methyl-5-phenylpentyl)hydrazine oxalate is unique due to its specific structural features, such as the pentyl chain and the phenyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
17598-99-1 |
|---|---|
Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
oxalic acid;6-phenylhexan-2-ylhydrazine |
InChI |
InChI=1S/C12H20N2.C2H2O4/c1-11(14-13)7-5-6-10-12-8-3-2-4-9-12;3-1(4)2(5)6/h2-4,8-9,11,14H,5-7,10,13H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
BFGDCWCWSMPMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC1=CC=CC=C1)NN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)
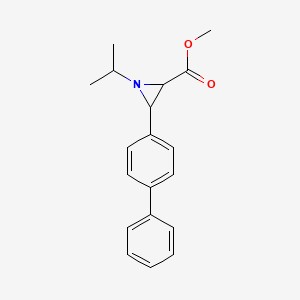
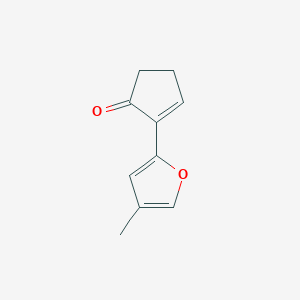
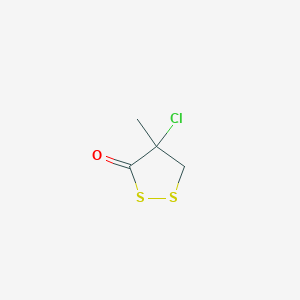
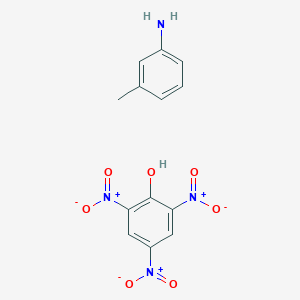

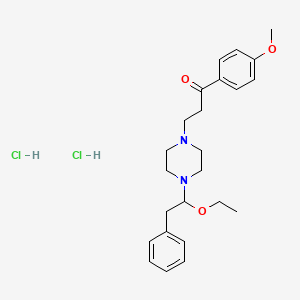




![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
